

# Total Synthesis of N1-Methoxymethyl Picrinine: Application Notes and Protocols

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## Compound of Interest

Compound Name: *N1-Methoxymethyl picrinine*

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This document provides a comprehensive overview of the synthetic strategies toward **N1-Methoxymethyl picrinine**, a derivative of the complex akuammiline alkaloid, picrinine. While a direct total synthesis of **N1-Methoxymethyl picrinine** has not been published, this guide details established total syntheses of picrinine and provides a proposed protocol for the final N-methoxymethylation step. The methodologies presented are based on the seminal works of Garg and co-workers and Zhai and co-workers, offering two distinct and powerful approaches to the core structure of picrinine.

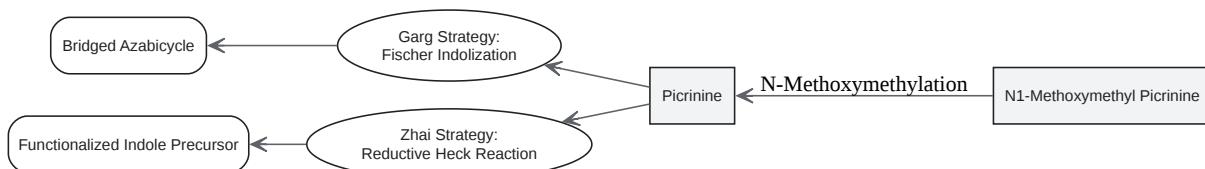
## Retrosynthetic Analysis

The synthesis of **N1-Methoxymethyl picrinine** can be envisioned through the late-stage functionalization of the picrinine core. The primary retrosynthetic disconnection is the methoxymethyl group on the indole nitrogen (N1), suggesting that the final step would be an N-methoxymethylation of picrinine. The synthesis of picrinine itself can be approached via two notable strategies, as outlined below.

**Strategy A (Garg et al.):** This approach features a key Fischer indolization to construct the pentacyclic core of the natural product. The retrosynthesis involves simplification of the complex cage-like structure to a key tricyclic cyclopentene intermediate, which is assembled from a bridged [3.3.1]-azabicyclic precursor.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Strategy B (Zhai et al.): This asymmetric total synthesis utilizes a nickel-mediated reductive Heck reaction to forge the [3.3.1]-azabicyclic core. Further key steps include an acid-promoted oxo-bridge ring-opening and a Dauben–Michno oxidation to install the required functionalities. [4][5][6]

The logical flow for the synthesis is depicted in the following diagram:

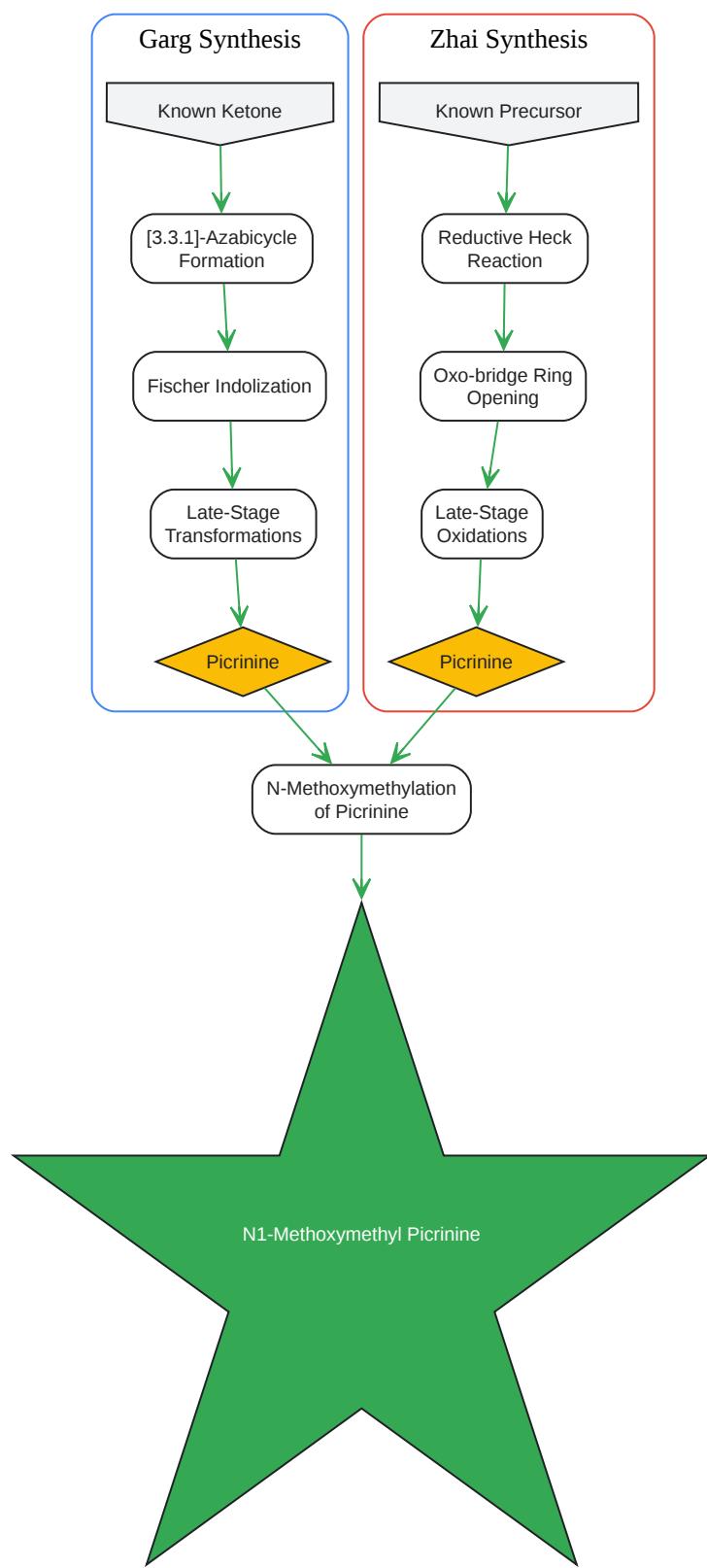


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Caption: Retrosynthetic analysis of **N1-Methoxymethyl picrinine**.

## Synthetic Workflow

The overall workflow for the preparation of **N1-Methoxymethyl picrinine**, integrating the synthesis of picrinine followed by the proposed N-methoxymethylation, is illustrated below. Researchers can choose either the Garg or Zhai route to access the picrinine core.



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Caption: Overall synthetic workflow to **N1-Methoxymethyl picrinine**.

## Experimental Protocols

The following are detailed protocols for key transformations in the synthesis of picrinine, adapted from the supporting information of the respective publications.

### Protocol 1: Fischer Indolization (Garg et al.)(1)(3)

This protocol describes the crucial step of forming the hexacyclic indolenine product.

Reactants and Reagents:

Compound/Reagent	Molar Equiv.	Quantity
Carbonate Precursor	1.0	(as synthesized)
Phenylhydrazine	1.5	(by volume)
Trifluoroacetic Acid (TFA)	(catalytic)	(by volume)
Dichloroethane (DCE)	-	(as solvent)

Procedure:

- To a solution of the carbonate precursor in dichloroethane, add phenylhydrazine (1.5 equivalents).
- Add trifluoroacetic acid (catalytic amount) to the reaction mixture.
- Heat the reaction mixture to 60 °C and stir until the reaction is complete, as monitored by TLC.
- Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
- Purify the residue by flash column chromatography to afford the hexacyclic indolenine product.

### Protocol 2: Reductive Heck Reaction (Zhai et al.)(4)(6)

This protocol details the formation of the key [3.3.1]-azabicyclic core.

#### Reactants and Reagents:

Compound/Reagent	Molar Equiv.	Quantity
Vinyl Iodide Precursor	1.0	(as synthesized)
Ni(cod)2	0.2	(by weight)
Tricyclohexylphosphine	0.4	(by weight)
2,6-Lutidine	3.0	(by volume)
N,N-Dimethylformamide (DMF)	-	(as solvent)
Methanol (MeOH)	-	(as solvent)

#### Procedure:

- In a glovebox, add Ni(cod)2 (0.2 equivalents) and tricyclohexylphosphine (0.4 equivalents) to a flame-dried flask.
- Add a solution of the vinyl iodide precursor (1.0 equivalent) in a mixture of DMF and MeOH.
- Add 2,6-lutidine (3.0 equivalents) to the reaction mixture.
- Stir the reaction at room temperature until completion.
- Quench the reaction with saturated aqueous ammonium chloride and extract with an appropriate organic solvent.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by silica gel chromatography.

## Protocol 3: Proposed N-Methoxymethylation of Picrinine

This is a proposed protocol for the final step to obtain **N1-Methoxymethyl picrinine**, based on standard procedures for indole N-protection.

Reactants and Reagents:

Compound/Reagent	Molar Equiv.	Quantity
Picrinine	1.0	(as synthesized)
Sodium Hydride (60% dispersion in mineral oil)	1.2	(by weight)
Chloromethyl methyl ether (MOM-Cl)	1.1	(by volume)
Tetrahydrofuran (THF), anhydrous	-	(as solvent)

Procedure:

- To a solution of picrinine (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise.
- Stir the mixture at 0 °C for 30 minutes.
- Add chloromethyl methyl ether (1.1 equivalents) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Carefully quench the reaction with saturated aqueous sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield **N1-Methoxymethyl picrinine**.

## Quantitative Data Summary

The following tables summarize the reported yields for the key transformations in the syntheses of picrinine.

Table 1: Key Reaction Yields in the Garg Synthesis[1]

Reaction Step	Product	Yield (%)
Pd-catalyzed Enolate Cyclization	Bicyclic Ketone	(not specified)
Fischer Indolization	Hexacyclic Indolenine	(not specified)
Final Cyclization to Picrinine	Picrinine	(not specified)

(Note: Specific yields for each step in the communication by Garg et al. require consulting the full paper or supporting information, which were not fully detailed in the initial search results.)

Table 2: Key Reaction Yields in the Zhai Synthesis[4]

Reaction Step	Product	Yield (%)
Reductive Heck Reaction	[3.3.1]-Azabicycle	85
Dauben–Michno Oxidation	α,β-Unsaturated Aldehyde	75
Final Steps to Picrinine	(-)Picrinine	(multistep)

## Concluding Remarks

The total synthesis of **N1-Methoxymethyl picrinine** is a challenging yet feasible endeavor for experienced synthetic chemists. By leveraging the elegant and robust synthetic routes to picrinine established by Garg and Zhai, researchers can access the core structure. The proposed final N-methoxymethylation step provides a direct path to the target molecule. The detailed protocols and quantitative data herein serve as a valuable resource for the planning and execution of this synthesis, which will be instrumental for further investigation into the biological activities of this class of compounds. It is strongly recommended to consult the

original publications and their supporting information for complete experimental details and characterization data.

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